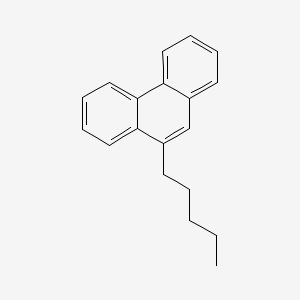

9-Pentylphenanthrene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

52689-26-6 |

|---|---|

Molecular Formula |

C19H20 |

Molecular Weight |

248.4 g/mol |

IUPAC Name |

9-pentylphenanthrene |

InChI |

InChI=1S/C19H20/c1-2-3-4-9-15-14-16-10-5-6-11-17(16)19-13-8-7-12-18(15)19/h5-8,10-14H,2-4,9H2,1H3 |

InChI Key |

UQZRADYVCAKDRA-UHFFFAOYSA-N |

SMILES |

CCCCCC1=CC2=CC=CC=C2C3=CC=CC=C31 |

Canonical SMILES |

CCCCCC1=CC2=CC=CC=C2C3=CC=CC=C31 |

Origin of Product |

United States |

Contextualization of Phenanthrene Scaffolds in Organic Chemistry and Materials Science

Phenanthrene (B1679779), a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings, serves as a fundamental building block in the synthesis of more complex molecules. numberanalytics.com Its unique electronic and structural properties make it a versatile scaffold in various scientific disciplines.

In organic chemistry, the phenanthrene core is integral to the synthesis of numerous natural products and pharmaceuticals. numberanalytics.combeilstein-journals.org The reactivity of the phenanthrene structure allows for a variety of chemical transformations, including electrophilic substitution, oxidation, and reduction, enabling the construction of diverse molecular frameworks. numberanalytics.comnumberanalytics.com For instance, reactions like nitration, bromination, and Friedel-Crafts acylation typically occur at the 9-position of the phenanthrene ring. numberanalytics.comnumberanalytics.com

The significance of phenanthrene extends into materials science, where its derivatives are explored for their potential in developing advanced organic materials. numberanalytics.combeilstein-journals.org The inherent properties of the phenanthrene scaffold, such as its planar and rigid structure, contribute to the stability and unique optical characteristics of these materials. ontosight.ai Researchers are actively investigating phenanthrene-based compounds for applications in optoelectronics, including their use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. beilstein-journals.orgontosight.airesearchgate.net The ability to functionalize the phenanthrene core allows for the tuning of its electronic and photoluminescent properties, making it a promising candidate for creating novel materials with tailored functionalities. researchgate.netacademie-sciences.fr For example, the introduction of different functional groups can alter the emission color and efficiency of phenanthrene-based emitters in OLEDs. academie-sciences.fr

A comparative study highlighted that while a planar phenanthrene scaffold is effective, a helical carbo beilstein-journals.orghelicene structure functionalized with phenylanthryl groups can exhibit superior fluorescence properties and thermal stabilities, leading to better performance in OLED devices. rsc.orgrsc.orgresearchgate.net

Significance of Alkylphenanthrenes As Probes in Mechanistic and Environmental Studies

Alkylphenanthrenes, which are phenanthrene (B1679779) molecules substituted with one or more alkyl groups, have proven to be invaluable tools in both mechanistic and environmental investigations. Their distribution and relative abundance can provide critical information about the origin, thermal maturity, and biodegradation of organic matter. frontiersin.org

In geochemistry and environmental science, alkylphenanthrenes are widely used as biomarkers to assess crude oils and source rocks. frontiersin.orgscielo.org.co Because they are relatively resistant to biodegradation compared to other aromatic hydrocarbons, they serve as reliable indicators of the thermal maturity of petroleum. frontiersin.orgresearchgate.net The ratios of different methylphenanthrene isomers, for instance, are commonly used to estimate the maturity of oil. frontiersin.org

Furthermore, the study of alkylphenanthrenes is crucial for understanding the environmental fate and impact of oil spills. tos.org Alkylated PAHs are major components of crude oil and can persist in the environment longer than their non-alkylated counterparts. cer-rec.gc.ca Research into the toxicity of various alkylphenanthrenes on aquatic life, such as fish embryos, has shown that the position and size of the alkyl substituent can influence the compound's toxic effects. rsc.orgnih.govresearchgate.net These studies are vital for assessing the environmental risks associated with petroleum contamination. cer-rec.gc.caappea.com.au

The biodegradation of alkylphenanthrenes is another area of active research. Studies have shown that the susceptibility of these compounds to microbial degradation depends on the degree of alkylation, with phenanthrene and methylphenanthrenes being more readily biodegradable than more highly alkylated derivatives. researchgate.net

Overview of Current Research Directions Pertaining to 9 Pentylphenanthrene and Its Analogues

Direct Synthetic Strategies for this compound Scaffold Construction

The synthesis of the core phenanthrene structure, particularly with substituents at the 9-position, can be achieved through several powerful chemical reactions. These methods range from modern transition-metal-catalyzed cross-couplings to classical cyclization techniques.

Palladium-Catalyzed Cross-Coupling Reactions in Phenanthrene Synthesis (e.g., Heck, Stille)

Palladium-catalyzed reactions are indispensable tools in modern organic synthesis for forming carbon-carbon bonds. ingentaconnect.combenthamscience.com

The Heck reaction provides a method for synthesizing phenanthrene derivatives. espublisher.comespublisher.com For instance, a process involving a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction has been developed to create alkyl phenanthrenes. espublisher.comespublisher.com In one approach, aromatic bromoaldehydes are converted into homoallyl alcohols, which then undergo a ring-closing metathesis. The resulting cyclic precursors are treated with a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)2) with triphenylphosphine (B44618) (PPh3) and cesium carbonate (Cs2CO3) in DMF, to yield alkyl phenanthrenes. espublisher.comthieme-connect.com This methodology allows for the introduction of alkyl groups onto the newly formed benzene (B151609) ring of the phenanthrene system. espublisher.comthieme-connect.com

Table 1: Conditions for Palladium-Catalyzed Synthesis of Alkyl Phenanthrenes

| Reactants | Catalyst System | Solvent | Temperature | Product | Yield | Reference |

| Cyclic Precursor from Aromatic Bromoaldehyde | Pd(OAc)₂, PPh₃, Cs₂CO₃ | DMF | 85-90 °C | Alkyl Phenanthrene | Good | espublisher.comthieme-connect.com |

The Stille reaction is another powerful palladium-catalyzed cross-coupling reaction that joins an organotin compound with an organic halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. wikipedia.orgtandfonline.com While direct synthesis of this compound using a Stille coupling is specific, the general strategy involves coupling a suitably substituted vinyl or aryl stannane (B1208499) with an appropriate aryl halide or triflate, followed by a cyclization step to form the phenanthrene core. wikipedia.org The versatility of the Stille reaction makes it a valuable method for constructing complex aromatic systems. organic-chemistry.org

Wittig Chemistry for Olefinic Precursors

The Wittig reaction is a fundamental method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide. udel.eduwpmucdn.com This reaction is particularly useful for creating stilbene (B7821643) derivatives, which are key precursors for phenanthrene synthesis via photocyclization. nih.govresearchgate.net

The general process involves reacting an appropriate phosphonium (B103445) salt, such as benzyltriphenylphosphonium (B107652) chloride, with a strong base to generate the ylide. udel.edu This ylide then reacts with an aldehyde, for instance, a substituted benzaldehyde (B42025), to form a stilbene. researchgate.net The stereoselectivity of the Wittig reaction can often be controlled to produce the desired cis- or trans-alkene isomer. wpmucdn.comresearchgate.net The resulting stilbene can then undergo photochemical cyclization to yield the phenanthrene skeleton. nih.govresearchgate.net For example, the synthesis of confusarin, a natural phenanthrene, utilizes a Wittig reaction to create the stilbene intermediate, which is then cyclized. researchgate.net

A specific application involves the reaction of o-bromobenzyltriphenylphosphonium salt with an appropriately substituted benzaldehyde to produce a stilbene derivative, which serves as the direct precursor for the phenanthrene ring system. researchgate.net

Classical Aromatic Cyclization Approaches

Beyond metal-catalyzed methods, classical cyclization reactions remain a cornerstone of phenanthrene synthesis. The most prominent among these is the photocyclization of stilbenes , often referred to as the Mallory reaction. beilstein-journals.orgresearchtrends.net

This reaction involves the irradiation of a stilbene derivative with UV light. beilstein-journals.org The cis-isomer of the stilbene undergoes an electrocyclic ring-closure to form an unstable dihydrophenanthrene intermediate. nih.gov This intermediate is then oxidized to the stable aromatic phenanthrene. nih.gov Common oxidants used in this process include iodine or oxygen. beilstein-journals.orgresearchtrends.net The reaction is often carried out in a solvent like toluene, and additives such as propylene (B89431) oxide or THF can be used to scavenge the HI produced when iodine is the oxidant. beilstein-journals.org This method is highly versatile for preparing a wide array of functionalized phenanthrenes. beilstein-journals.orgchim.it

Another classical approach is the Haworth synthesis . quimicaorganica.org This method typically begins with the Friedel-Crafts acylation of naphthalene (B1677914) with succinic anhydride. quimicaorganica.org A series of subsequent reactions, including reduction, cyclization, and aromatization, ultimately yields the phenanthrene core. quimicaorganica.org The Haworth synthesis is particularly useful for preparing alkylphenanthrenes with specific substitution patterns. nowgonggirlscollege.co.in

The Bardhan-Sengupta synthesis is another classical route that involves constructing an intermediate cyclohexanol (B46403) ring which is then cyclized and aromatized using reagents like phosphorus pentoxide and selenium at high temperatures to form the phenanthrene structure. quimicaorganica.org

Derivatization Strategies for Phenanthrene Systems with Pentyl Substituents

Once the this compound scaffold is constructed, further chemical transformations can be employed to introduce additional functional groups, enhancing the molecular diversity and potential applications of these compounds.

Functionalization at the Phenanthrene 3-Position Leading to Carboxylic Acid Derivatives

A common strategy for introducing a carboxylic acid group involves the synthesis of a phenanthrene bearing a precursor functional group at the desired position, such as an acetyl group. nih.gov For instance, a 3-acetyl-9-substituted phenanthrene can be a key intermediate. nih.gov This ketone can be subjected to a haloform reaction, for example, using sodium hypobromite (B1234621) generated in situ from bromine and sodium hydroxide (B78521), to convert the acetyl group into a carboxylic acid. nih.gov

A specific synthetic route describes the creation of 9-n-pentylphenanthrene-3-carboxylic acid. nih.gov The synthesis starts from a common intermediate, which is elaborated to install the pentyl group at the 9-position and a methyl ester at the 3-position (methyl 9-n-pentylphenanthrene-3-carboxylate). nih.gov This ester is then hydrolyzed, typically using a base like sodium hydroxide in a solvent such as dioxane, to yield the final carboxylic acid derivative. nih.gov

Table 2: Synthesis of 9-n-Pentylphenanthrene-3-carboxylic acid

| Precursor | Reagents | Solvent | Product | Yield | Reference |

| Methyl 9-n-pentylphenanthrene-3-carboxylate | NaOH | Dioxane | 9-n-Pentylphenanthrene-3-carboxylic acid | 26% | nih.gov |

Introduction of Hydroxy and Ester Functionalities to Alkylphenanthrenes

The introduction of hydroxy and ester groups onto the phenanthrene ring expands the chemical space of these derivatives.

Hydroxy functionalities can be introduced through various methods. One common approach involves the enzymatic metabolism of alkylphenanthrenes, which can generate ring-hydroxylated derivatives. researchgate.net Synthetically, phenols can be prepared from corresponding precursors. For example, a methoxy-substituted phenanthrene can be demethylated to reveal a hydroxyl group.

Ester functionalities are typically synthesized from the corresponding carboxylic acids. nih.gov The conversion of a phenanthrene carboxylic acid to its methyl or ethyl ester can be achieved through standard esterification procedures, such as Fischer esterification (reacting the carboxylic acid with an alcohol in the presence of an acid catalyst) or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol. nih.govresearchgate.net For example, methyl 9-n-pentylphenanthrene-3-carboxylate was synthesized as a precursor to the carboxylic acid. nih.gov This highlights a common strategy where the ester is used as a protected form of the carboxylic acid or as a synthetic intermediate itself. nih.gov The synthesis of various alkylphenanthrene carboxylate esters, such as methyl 9-ethylphenanthrene-3-carboxylate and methyl 9-n-propylphenanthrene-3-carboxylate, has been reported with high yields. nih.gov

Table 3: Examples of Alkylphenanthrene Esters

| Compound | Molecular Formula | HRMS [M+H]⁺ Calculated | HRMS [M+H]⁺ Found | Reference |

| Methyl 9-ethylphenanthrene-3-carboxylate | C₁₈H₁₆O₂ | 265.1229 | 265.1223 | nih.gov |

| Methyl 9-n-propylphenanthrene-3-carboxylate | C₁₉H₁₈O₂ | 279.1380 | 279.1373 | nih.gov |

| Methyl 9-n-pentylphenanthrene-3-carboxylate | C₂₁H₂₂O₂ | 307.1698 | 307.1696 | nih.gov |

Synthesis of Diverse 9-Alkylphenanthrene Analogues

The preparation of 9-alkylphenanthrenes, including the ethyl, n-propyl, and n-butyl analogues, has been successfully achieved through several established synthetic routes. One primary method involves the treatment of 2-(ω-methoxyaceto)-biphenyl with an appropriate Grignard reagent. acs.org This reaction forms a carbinol intermediate, which is subsequently cyclized using a mixture of boiling hydrobromic and acetic acids to yield the desired 9-alkylphenanthrene. acs.org This approach has proven effective for synthesizing a range of 9-alkylphenanthrenes. acs.orgcapes.gov.br

Another effective methodology involves a base-catalyzed cyclization. In this process, a 2-alkynyl-substituted biphenyl (B1667301) is treated with a base such as 1,8-Diazabicycloundec-7-ene (DBU) in a suitable solvent like N-Methyl-2-pyrrolidone (NMP) under reflux conditions. This reaction proceeds in good yields to form the corresponding 9-alkylphenanthrenes. acs.org The mechanism is proposed to involve the base-catalyzed isomerization of the starting alkyne to an allene (B1206475) intermediate, which then undergoes a 6π electrocyclization to form the phenanthrene core. acs.org

Specifically, the synthesis of derivatives like 9-n-Pentylphenanthrene-3-carboxylic acid has been reported, demonstrating the applicability of these methods for creating more complex functionalized analogues. nih.gov

Reaction Optimization and Process Chemistry for Phenanthrene Derivatives

Optimizing reaction conditions is crucial for the efficient synthesis of phenanthrene derivatives, enhancing both yield and selectivity.

Systematic optimization of reaction parameters, a principle central to Design of Experiments (DoE), has been applied to the synthesis of phenanthrene derivatives. In a novel palladium-catalyzed one-pot domino reaction involving aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene, various factors were investigated to maximize product yield. beilstein-journals.orgnih.gov Key parameters optimized included the choice of palladium source, the type of phosphine (B1218219) ligand, and the base used in the reaction. The results indicated that the combination of Pd(OAc)₂, PPh₃ as the ligand, and Cs₂CO₃ as the base provided the highest yield of the desired phenanthrene product. beilstein-journals.org This systematic approach highlights how tuning reaction components can dramatically improve synthetic outcomes. beilstein-journals.orgbeilstein-journals.org

Table 1: Optimization of Reaction Conditions for Phenanthrene Synthesis Reaction conditions: 1a (0.3 mmol), 2a (0.36 mmol), norbornadiene (0.6 mmol), Pd (5 mol %), ligand (12.5 mol %), base (0.675 mmol), in DMF (4 mL) at 105 °C for 10 h under N₂. beilstein-journals.org

| Entry | Pd Source | Ligand | Base | Yield (%) |

| 1 | Pd(OAc)₂ | --- | Cs₂CO₃ | 45 |

| 2 | Pd(OAc)₂ | TFP | Cs₂CO₃ | 72 |

| 3 | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | 85 |

| 4 | Pd(OAc)₂ | X-PHOS | Cs₂CO₃ | 65 |

| 5 | Pd₂(dba)₃ | PPh₃ | Cs₂CO₃ | 78 |

| 6 | Pd(PPh₃)₄ | --- | Cs₂CO₃ | 81 |

| 7 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 61 |

| 8 | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | 53 |

Data sourced from Zhong et al., 2019. beilstein-journals.org

The synthesis of phenanthrenes is heavily reliant on transition metal catalysis, with palladium and rhodium complexes being particularly prominent.

Palladium-catalyzed systems offer a versatile platform for constructing the phenanthrene skeleton. One efficient method involves the C–H annulation of 2-biaryl triflates with alkynes, a reaction that proceeds via C–OTf bond cleavage and alkyne insertion. figshare.comacs.org Another approach utilizes palladium-catalyzed pericyclic reactions starting from aromatic bromoaldehydes to produce phenanthrene and its alkyl derivatives in good yields. thieme-connect.com The catalytic cycle for this transformation is proposed to involve the oxidative addition of Pd(0) to the substrate, followed by the formation of a nine-membered cyclic palladium complex that undergoes a 6π electrocyclic ring-closure. thieme-connect.com Furthermore, palladium-catalyzed Heck reactions have been developed to synthesize 9,10-dihydrophenanthrene (B48381) and its derivatives. espublisher.comespublisher.com

Rhodium(III)-catalyzed reactions have also emerged as a powerful tool. An efficient one-pot synthesis of multisubstituted 9,10-dihydrophenanthrenes has been achieved from 2-arylazaarenes and 1,6-enynes. acs.org This domino reaction proceeds through a sequence of C–H activation, protonation of an alkenyl-Rh intermediate, and an intramolecular Diels–Alder reaction. acs.org Rhodium catalysis has also been employed in the intramolecular annulation of alkynes via C-H activation to synthesize the core of phenanthrene-containing alkaloids like (±)-tylophorine. nih.gov More recently, a rhodium-catalyzed C-H activation and tandem annulation of 2-biphenylboronic acids with sulfoxonium or iodonium (B1229267) ylides has been developed, offering another redox-neutral pathway to various phenanthrene products. researchgate.net

Application of Design of Experiments (DoE) in Yield and Selectivity Enhancement

Mechanistic Investigations of Phenanthrene Chemical Reactivity

Understanding the underlying mechanisms of phenanthrene reactions is essential for controlling reaction outcomes and designing new synthetic strategies.

Spectroscopic and electrochemical techniques are invaluable for probing the intricate details of phenanthrene reactivity. The optical properties of newly synthesized cyanophenanthrenes have been investigated using UV-vis absorption spectroscopy. academie-sciences.fr

Electrochemical methods, particularly cyclic voltammetry (CV), have been used to study the redox behavior of phenanthrene derivatives. academie-sciences.fr For instance, the electrochemical oxidation of 4,5-dihydroxyphenanthrene was studied to characterize the formation of phenanthrene-4,5-quinone. researchgate.net Even at low temperatures, CV did not show reversible behavior, suggesting that the quinone is a highly reactive intermediate. researchgate.net In contrast, the larger analogue, 16,17-dihydroxyviolanthrone, showed reversible oxidation, allowing the resulting quinone to be characterized by spectroelectrochemical methods. researchgate.net The oxidation of a phenanthrene-based dihydrophenazine precursor to a stable dication was monitored by UV-vis spectroscopy, which revealed a significant electrochromic change corresponding to a conformational switch in the molecule upon oxidation. nih.gov Furthermore, electrochemical studies on the oxidation of phenanthrene have suggested the adsorption of oxidation intermediates onto the electrode surface. researchgate.net

Photochemical methods provide a classic and efficient route to phenanthrene synthesis. The photocyclodehydrogenation of stilbene derivatives is a well-established method for creating the phenanthrene core. academie-sciences.fr This process has been used to convert various 1,2-diarylethylenes into their corresponding phenanthrene derivatives in good yields upon irradiation with a high-pressure mercury-vapor lamp. academie-sciences.fr

The role of radical intermediates is central to many phenanthrene formation and functionalization pathways. Gas-phase studies have revealed that phenanthrene can be formed through the reaction of the phenylethynyl radical (C₆H₅CC) with benzene, proceeding through C₁₄H₁₁ radical intermediates. rsc.orgosti.gov Similarly, the reaction between the methyl radical (CH₃•) and the fluorenyl radical (C₁₃H₉•) can produce phenanthrene via a five-membered ring expansion mechanism involving radical-radical recombination. nih.gov The oxidation of phenanthrene often involves radical species. Theoretical studies on the reaction of phenanthrene with hydroxyl radicals (•OH) show pathways leading to the formation of dibenzofuran. mdpi.com The oxidation of phenanthrene radicals by OH is a key process controlled by H-atom migration and the decomposition of oxyradical intermediates, ultimately leading to CO elimination. acs.org

Kinetics of Phenanthrene Chemical Transformations

The study of the kinetics of chemical transformations involving phenanthrene and its analogues is crucial for understanding their environmental fate, persistence, and the formation of transformation products. The reactivity of the phenanthrene nucleus is dictated by its electronic structure, with certain positions being more susceptible to attack. The addition of an alkyl group, such as a pentyl chain at the C9 position, can influence these kinetics through steric and electronic effects. This section delves into the detailed research findings on the reaction rates, rate constants, and the factors governing the speed of these transformations.

The chemical transformations of phenanthrene are varied, including oxidation, reduction, and substitution reactions. The kinetics of these reactions are often studied under controlled laboratory conditions to determine fundamental parameters like rate constants and activation energies.

One of the most significant atmospheric transformation pathways for phenanthrenes is their reaction with hydroxyl (OH) radicals. The rate constants for the gas-phase reactions of phenanthrene and its methylated analogues with OH radicals have been measured over a range of temperatures. kaist.ac.kracs.org These studies provide valuable insight into the atmospheric lifetime of these compounds. For instance, the reaction of phenanthrene with OH radicals is relatively fast, with an estimated atmospheric lifetime of about 14 hours. nih.gov

Research has determined the Arrhenius expressions for the gas-phase reactions of phenanthrene and several methylphenanthrenes with the hydroxyl radical. kaist.ac.kracs.org These expressions relate the rate constant (k) to temperature (T) and are crucial for predicting reaction rates under different atmospheric conditions. The general form of the Arrhenius equation is k = A * exp(-Ea / RT), where A is the pre-exponential factor, Ea is the activation energy, and R is the gas constant. However, the studies on methylphenanthrenes often present the expression in a modified form.

The data shows that the position of the methyl group on the phenanthrene ring influences the rate constant. While direct kinetic data for this compound is scarce, the data for 9-methylphenanthrene (B47486) serves as a useful analogue. The presence of an alkyl group at the C9 position can affect the reaction rate due to electronic and steric factors. The alkyl group can donate electron density to the aromatic system, potentially activating it towards electrophilic attack, but it can also sterically hinder the approach of reactants to the nearby C9 and C10 positions.

| Compound | Arrhenius Expression (cm³/molecule·s) | Temperature Range (K) |

| Phenanthrene | (6.46 +1.77/-1.39) x 10⁻¹² exp[(477 ± 89)/T] | 323-403 |

| 1-Methylphenanthrene | (0.246 +0.218/-0.115) x 10⁻¹² exp[(1420 ± 242)/T] | 323-403 |

| 2-Methylphenanthrene | (2.54 +3.57/-1.49) x 10⁻¹² exp[(964 ± 322)/T] | 323-403 |

| 3-Methylphenanthrene | (2.97 +0.69/-0.56) x 10⁻¹² exp[(926 ± 77)/T] | 323-403 |

| 9-Methylphenanthrene | (7.75 +14.3/-5.02) x 10⁻¹² exp[(679 ± 372)/T] | 323-403 |

Table 1: Arrhenius Expressions for the Gas-Phase Reaction of Phenanthrene and Methylphenanthrenes with OH Radicals. Data sourced from kaist.ac.kracs.org.

Another important transformation is oxidation by other species like ozone (O₃). The reaction of phenanthrene with ozone in aqueous solution has been studied, and rate constants have been determined. nih.gov For example, at 25 °C, the rate constant for the reaction of phenanthrene with ozone in aqueous solution is 1.33 x 10⁴ dm³/mol·s at pH 1 and 1.57 x 10⁴ dm³/mol·s at pH 7. nih.gov Ozonolysis often proceeds via electrophilic attack on the C9-C10 double bond, which is the most electron-rich and sterically accessible region of the molecule. A computational study on the ozonolysis of phenanthrene determined an activation energy of 13 kJ/mol for the formation of the primary ozonide intermediate. icm.edu.pl

The kinetics of phenanthrene oxidation can also be studied in other media. For instance, the oxidation of phenanthrene to diphenic acid using peracetic acid in a solvent has been investigated to determine the reaction kinetics. jmest.org Such studies are essential for optimizing industrial processes.

Hydrothermal oxidation represents another pathway for phenanthrene degradation. Studies under these conditions have determined kinetic parameters such as the apparent activation energy for the decomposition process. researchgate.net The pyrolysis of alkylated and partially hydrogenated phenanthrenes also provides kinetic insights. For example, the pyrolysis of 2-dodecyl-9,10-dihydrophenanthrene was found to follow first-order kinetics, with the primary reaction being dehydrogenation to form 2-dodecylphenanthrene. acs.org This suggests that under thermal stress, alkylphenanthrenes can be formed from their hydroaromatic precursors.

| Transformation Reaction | Oxidant/Condition | Rate Constant (k) / Kinetic Parameter |

| Gas-phase reaction | OH radical (298 K) | ~1.4 x 10⁻¹¹ cm³/molecule·s (calculated from Arrhenius) |

| Aqueous reaction | Ozone (O₃) at pH 7 | 1.57 x 10⁴ dm³/mol·s |

| Ozonolysis (gas-phase) | Ozone (O₃) | Activation Energy (Ea) = 13 kJ/mol for primary ozonide formation |

| Pyrolysis of 2-dodecyl-9,10-dihydrophenanthrene | Neat, 375-450 °C | log₁₀A (s⁻¹) = 13.6 ± 2.8, Ea = 54.5 ± 9.1 kcal/mol |

Table 2: Selected Kinetic Data for Phenanthrene Transformations. Data sourced from kaist.ac.kracs.orgnih.govicm.edu.placs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of this compound in solution. By analyzing the chemical environment of each proton and carbon atom, NMR allows for the complete assignment of the phenanthrene skeleton and the attached pentyl chain.

High-resolution ¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of protons in the this compound molecule. The spectrum is characterized by two distinct regions: the downfield aromatic region (typically δ 7.5-8.8 ppm) and the upfield aliphatic region (typically δ 0.9-3.2 ppm).

The nine aromatic protons on the phenanthrene core exhibit complex splitting patterns (e.g., doublets, triplets, and multiplets) due to spin-spin coupling with neighboring protons. The protons on the terminal rings (C1-C4 and C5-C8) and the central ring (C10) each have unique chemical shifts. The protons closest to the bay region (H-4 and H-5) are typically the most deshielded and appear furthest downfield.

The eleven protons of the pentyl group at the C9 position show characteristic aliphatic signals. The methylene (B1212753) protons (α-CH₂) directly attached to the aromatic ring are deshielded by the ring current effect and appear as a triplet around δ 3.1-3.2 ppm. The subsequent methylene groups (β, γ, δ-CH₂) appear further upfield as multiplets, while the terminal methyl group (ε-CH₃) appears as a triplet around δ 0.9 ppm.

Table 1: Predicted ¹H NMR Data for this compound Note: This table represents predicted values based on known chemical shift principles. Actual experimental values may vary based on solvent and experimental conditions.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-4, H-5 | 8.7 - 8.8 | m | - | 2H |

| H-1, H-8 | 8.0 - 8.2 | m | - | 2H |

| H-10 | 7.8 - 7.9 | s | - | 1H |

| H-2, H-3, H-6, H-7 | 7.5 - 7.7 | m | - | 4H |

| α-CH₂ (Pentyl) | 3.1 - 3.2 | t | ~7.5 | 2H |

| β-CH₂ (Pentyl) | 1.7 - 1.8 | m | ~7.5 | 2H |

| γ, δ-CH₂ (Pentyl) | 1.3 - 1.5 | m | ~7.5 | 4H |

| ε-CH₃ (Pentyl) | 0.9 - 1.0 | t | ~7.3 | 3H |

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. Due to the asymmetry of this compound, its ¹³C NMR spectrum is expected to show 19 distinct signals: 14 for the aromatic carbons of the phenanthrene framework and 5 for the aliphatic carbons of the pentyl chain. The aromatic region (δ 122-138 ppm) contains signals for both protonated (CH) and quaternary carbons. The aliphatic region (δ 14-36 ppm) corresponds to the carbons of the pentyl group. The chemical shift of the carbon atom at the point of substitution (C9) is significantly influenced by the alkyl substituent.

Table 2: Predicted ¹³C NMR Data for this compound Note: This table represents predicted values based on known chemical shift principles. Actual experimental values may vary.

| Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| Aromatic Quaternary Carbons (4a, 4b, 8a, 10a, C9) | 128 - 138 | C |

| Aromatic Methine Carbons (C1-C8, C10) | 122 - 128 | CH |

| α-CH₂ (Pentyl) | ~36 | CH₂ |

| β-CH₂ (Pentyl) | ~32 | CH₂ |

| γ-CH₂ (Pentyl) | ~31 | CH₂ |

| δ-CH₂ (Pentyl) | ~22 | CH₂ |

| ε-CH₃ (Pentyl) | ~14 | CH₃ |

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for definitive structural confirmation by revealing through-bond and through-space correlations. universiteitleiden.nl

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would show clear cross-peaks between adjacent protons within the pentyl chain (e.g., α-H with β-H, β-H with γ-H, etc.) and between neighboring aromatic protons on the phenanthrene rings, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is used to definitively assign the signals in the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum. For instance, the proton signal at ~3.1 ppm would show a cross-peak with the carbon signal at ~36 ppm, assigning them as the α-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons. It is the key experiment for confirming the substitution pattern. A critical correlation would be observed between the protons of the α-CH₂ group of the pentyl chain and the C9, C8a, and C10a carbons of the phenanthrene nucleus, unambiguously confirming that the pentyl group is attached at the C9 position.

Carbon-13 Nuclear Magnetic Resonance (13C NMR)

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental formula of a compound and providing structural information through its fragmentation pattern. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent molecular ion, often to within a few parts per million (ppm). hilarispublisher.comnih.gov This precision allows for the unambiguous determination of the elemental composition. For this compound (C₁₉H₂₀), the exact mass of the molecular ion [M]⁺• can be calculated and compared to the experimental value to confirm the molecular formula, distinguishing it from other isomers or compounds with the same nominal mass.

Molecular Formula: C₁₉H₂₀

Nominal Mass: 248 Da

Calculated Monoisotopic Mass: 248.1565 u

An HRMS measurement confirming a mass of ~248.1565 would provide strong evidence for the C₁₉H₂₀ formula.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile organic compounds in complex mixtures. japsonline.comnih.gov In GC-MS analysis, the gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each eluted component.

This compound has been identified as a component in petroleum products using GC-MS. amazonaws.com In a typical GC-MS analysis, this compound would be identified by its specific retention time on the GC column and its characteristic mass spectrum. The electron ionization (EI) mass spectrum is dominated by a prominent molecular ion peak ([M]⁺•) at m/z 248 due to the stability of the aromatic system.

The fragmentation pattern provides further structural confirmation. libretexts.orglibretexts.org The most significant fragmentation pathway for alkyl-substituted PAHs is the cleavage of the benzylic C-C bond, which is the weakest bond in the alkyl chain.

Table 3: Predicted Major Mass Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 248 | [C₁₉H₂₀]⁺• | Molecular Ion (M⁺•) |

| 191 | [C₁₅H₁₁]⁺ | Benzylic cleavage: Loss of •C₄H₉ (butyl radical) from the pentyl chain |

| 178 | [C₁₄H₁₀]⁺• | Loss of •C₅H₁₁ (pentyl radical) |

The base peak in the spectrum is often the fragment resulting from benzylic cleavage (m/z 191), as this forms a highly stable secondary carbocation that can rearrange. The presence of the molecular ion at m/z 248 and these characteristic fragments in a GC-MS chromatogram provides a reliable identification of this compound.

High-Resolution Mass Spectrometry (HRMS)

Electronic and Vibrational Spectroscopy for Molecular Structure and Energy Transitions

Spectroscopy is a fundamental tool for elucidating the structure of this compound by examining the interaction of the molecule with electromagnetic radiation. Electronic spectroscopy, such as UV-Vis and fluorescence, provides insights into the conjugated π-electron system of the phenanthrene core, while vibrational spectroscopy, like IR, identifies the characteristic functional groups and bond vibrations within the molecule.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within the molecule. libretexts.orgijnrd.org For this compound, the spectrum is dominated by the π → π* transitions of the aromatic phenanthrene core. The attachment of the pentyl group, an alkyl substituent, typically causes small shifts in the absorption maxima (λmax) compared to the parent phenanthrene molecule, a phenomenon known as a bathochromic or red shift. researchgate.net

The UV-Vis spectrum provides qualitative and quantitative information. libretexts.org The pattern of absorption bands is characteristic of the phenanthrene chromophore, aiding in structural identification. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the compound, allowing for quantitative analysis. libretexts.org Studies on 9-alkylphenanthrenes confirm that the general features of the phenanthrene spectrum are retained, with slight modifications due to the alkyl substituent. researchgate.net

Table 1: Representative UV-Vis Absorption Data for Aromatic Systems

| Transition Type | Typical Wavelength Range (nm) for Phenanthrene | Expected Influence of 9-Pentyl Group |

|---|---|---|

| π → π* (α-band) | ~330-350 | Minor bathochromic shift |

| π → π* (p-band) | ~280-300 | Minor bathochromic shift |

| π → π* (β-band) | ~250-260 | Minor bathochromic shift |

Note: This table provides expected ranges based on the known behavior of alkyl-substituted polycyclic aromatic hydrocarbons.

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. msu.edu The resulting spectrum is a unique molecular fingerprint, revealing the presence of specific functional groups and structural features. The IR spectrum of this compound can be divided into two main regions: the group frequency region (4000 to 1450 cm⁻¹) and the fingerprint region (1450 to 600 cm⁻¹). msu.edu

Key absorptions for this compound include:

Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are characteristic of the C-H bonds on the phenanthrene ring. libretexts.org

Aliphatic C-H Stretching: Bands appearing just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹) are due to the C-H bonds of the n-pentyl group. libretexts.org

Aromatic C=C Stretching: A series of sharp absorptions in the 1600-1450 cm⁻¹ region corresponds to the stretching vibrations of the carbon-carbon bonds within the aromatic rings. libretexts.org

Aliphatic C-H Bending: Vibrations for the CH₂ and CH₃ groups of the pentyl chain appear in the 1470-1350 cm⁻¹ range. libretexts.org

C-H Out-of-Plane (OOP) Bending: Strong bands in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds, and their positions can help determine the substitution pattern on the aromatic ring. libretexts.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic (Phenanthrene) | 3100 - 3000 |

| C-H Stretch | Aliphatic (Pentyl) | 3000 - 2850 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-H Bend | Aliphatic (Pentyl) | 1470 - 1350 |

| C-H Out-of-Plane Bend | Aromatic (Phenanthrene) | 900 - 675 |

This table summarizes expected IR absorption regions based on established group frequencies.

Photoluminescence (PL) spectroscopy, which includes fluorescence and phosphorescence, involves the emission of light from a molecule after it has absorbed photons. horiba.comedinst.com This technique is particularly sensitive for studying the electronic properties of conjugated aromatic compounds like this compound. Upon excitation with UV light, the molecule is promoted to an excited electronic state. It then relaxes, emitting a photon at a longer wavelength than the absorbed light (a Stokes shift). libretexts.orgbmglabtech.com

Research on a series of 9-alkylphenanthrene crystals has shown that the nature of the alkyl chain influences the fluorescence spectrum. researchgate.net Specifically, a gradual narrowing of the spectral bands and an increase in the "quasiline" feature are observed as the length of the n-alkyl chain increases. researchgate.net This suggests that the pentyl group in this compound helps to increase the spacing between the phenanthrene rings in the solid state, reducing intermolecular interactions and leading to more resolved fluorescence spectra compared to phenanthrene or 9-methylphenanthrene. researchgate.net

Table 3: Key Parameters in Fluorescence Spectroscopy

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Excitation Wavelength (λex) | The wavelength of light used to excite the molecule. | Typically corresponds to a UV absorption maximum. libretexts.org |

| Emission Wavelength (λem) | The wavelength of light emitted by the molecule. | Characteristic of the molecule's excited state energy. |

| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. | Measures the efficiency of the fluorescence process. libretexts.org |

| Fluorescence Lifetime (τF) | The average time the molecule spends in the excited state. | Sensitive to the molecular environment and quenching processes. edinst.com |

Infrared (IR) Absorption Spectroscopy

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is a powerful, non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. malvernpanalytical.com When a beam of X-rays strikes a crystalline material, the atoms scatter the X-rays, producing a diffraction pattern of constructive and destructive interference. pdx.edu This pattern is unique to the specific crystal structure.

For a pure, crystalline sample of this compound, single-crystal XRD could provide precise information, including:

The dimensions of the unit cell (the basic repeating unit of the crystal).

The crystal system and space group, which describe the symmetry of the crystal.

The precise positions of all atoms within the unit cell, confirming the molecular structure and providing details on bond lengths and angles.

Information on intermolecular packing and interactions in the solid state.

While XRD is the definitive method for determining the three-dimensional structure of crystalline solids, specific crystallographic data for this compound is not widely reported in the surveyed literature. Powder XRD could also be used to analyze a polycrystalline sample, providing information on phase purity and crystal lattice spacings. malvernpanalytical.comresearchgate.net

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are indispensable for the isolation and purification of this compound from reaction mixtures or natural sources. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column chromatography is a primary method for purifying this compound and its derivatives. nih.govsemanticscholar.org In this technique, a solid stationary phase, most commonly silica (B1680970) gel, is packed into a column. merckmillipore.comsigmaaldrich.com Silica gel is a polar adsorbent with a high surface area. sigmaaldrich.comcarlroth.com

The crude mixture containing this compound is loaded onto the top of the column, and a liquid mobile phase (eluent) is passed through it. Due to the non-polar nature of the phenanthrene hydrocarbon backbone, this compound has a relatively low affinity for the polar silica gel. Therefore, it is typically eluted using non-polar or moderately polar solvent systems. Common eluents include mixtures of petroleum ether (or hexanes) and ethyl acetate, where the polarity is gradually increased to separate compounds of differing polarities. semanticscholar.org

Flash chromatography is an accelerated version of column chromatography that uses pressure to force the solvent through the column more quickly, leading to faster and more efficient separations. semanticscholar.org This is a standard procedure for the purification of phenanthrene derivatives in synthetic chemistry. nih.govsemanticscholar.org

Table 4: Typical Conditions for Column Chromatography Purification

| Parameter | Description | Typical Value/Material for this compound |

|---|---|---|

| Stationary Phase | The solid adsorbent packed in the column. | Silica Gel (e.g., 60 Å, 230-400 mesh). sigmaaldrich.comscharlab.com |

| Mobile Phase (Eluent) | The solvent system that moves through the column. | Gradients of Petroleum Ether/Ethyl Acetate or Hexane/Dichloromethane. nih.govsemanticscholar.org |

| Separation Principle | Adsorption; non-polar compounds elute before polar compounds. | This compound elutes relatively quickly due to its non-polar character. |

| Technique Variant | Method of solvent delivery. | Gravity-fed or Flash Chromatography (pressure-assisted). |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique used extensively for the separation, identification, and quantification of components within a mixture. conductscience.comtudelft.nlopenaccessjournals.comadvancechemjournal.comwikipedia.org It is particularly valuable for assessing the purity and determining the concentration of compounds like this compound in various samples. conductscience.com The principle of HPLC relies on the differential distribution of analytes between a liquid mobile phase and a solid stationary phase packed in a column. conductscience.comwikipedia.org

For the analysis of phenanthrenes, reversed-phase HPLC is the most common modality. advancechemjournal.com In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and organic solvents such as acetonitrile (B52724) or methanol. tudelft.nladvancechemjournal.com The separation is based on the hydrophobicity of the compounds; less polar compounds like this compound will have a stronger affinity for the stationary phase and thus a longer retention time.

The quantification of this compound using HPLC typically involves creating a calibration curve. specificpolymers.com This is achieved by injecting standard solutions of known concentrations of the pure compound and measuring the corresponding detector response, usually the peak area from the chromatogram. specificpolymers.comresearchgate.net The concentration of this compound in an unknown sample can then be determined by comparing its peak area to the calibration curve. specificpolymers.com Detectors commonly used include UV-Visible detectors, as phenanthrenes absorb UV light, and fluorescence detectors, which offer higher sensitivity and selectivity for many PAHs. tudelft.nlresearchgate.net

Recent advancements in HPLC methods, such as the use of Ultra-High-Performance Liquid Chromatography (UHPLC), offer even faster analysis times and improved resolution.

Table 1: Typical HPLC Parameters for Phenanthrene Analysis

| Parameter | Typical Setting |

|---|---|

| Column | C18 (e.g., 4.6 x 250mm, 5µm particle size) |

| Mobile Phase | Gradient of Methanol/Acetonitrile and Water koreascience.krresearchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min researchgate.net |

| Detection | UV at ~260 nm or Fluorescence Detection koreascience.krpsu.ac.th |

| Column Temperature | 40 - 44 °C koreascience.krresearchgate.net |

| Injection Volume | 10 µL koreascience.kr |

This table presents a generalized set of parameters. Specific conditions must be optimized for the analysis of this compound.

Gas Chromatography (GC) for Volatile Phenanthrene Species

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile and semi-volatile compounds, making it highly suitable for this compound and other alkylated PAHs. measurlabs.comsigmaaldrich.com The technique separates components of a mixture based on their partitioning between a gaseous mobile phase (an inert carrier gas like helium) and a stationary phase within a long, thin capillary column. sigmaaldrich.com Because of its high resolution, sensitivity, and selectivity, GC is often preferred over LC for the detailed analysis of complex PAH mixtures, including the separation of various isomers. mdpi.com

GC is particularly powerful for distinguishing between different alkylated phenanthrenes. nerc.ac.uk The retention time of a compound in GC is primarily dependent on its boiling point and its interaction with the stationary phase. The addition of an alkyl group, like the pentyl group in this compound, increases the boiling point relative to the parent phenanthrene molecule, resulting in a longer retention time. This allows for the separation of phenanthrene from its various alkylated forms.

For detection, GC is most commonly coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). mdpi.com GC-MS is an exceptionally powerful combination, as it not only separates the compounds but also provides mass spectra that can confirm the identity of each component, including isomeric compounds that can be difficult to distinguish by other means. researchgate.net The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity, which is crucial for analyzing complex environmental or biological samples. nih.govcedre.fr

Table 2: Example GC-MS Parameters for Alkylated PAH Analysis

| Parameter | Example Setting |

|---|---|

| Column | HP-5MS (or similar 5% phenyl methylpolysiloxane), 30-60m length nerc.ac.ukcedre.fr |

| Carrier Gas | Helium at a constant flow rate (e.g., 1-2 mL/min) nerc.ac.uknih.gov |

| Injection Mode | Splitless nerc.ac.uk |

| Injector Temperature | 250 - 300 °C nerc.ac.ukcedre.fr |

| Oven Program | Temperature ramp, e.g., 60°C hold, ramp to 320°C nerc.ac.uknih.gov |

| Detector | Mass Spectrometer (MS) in Full Scan or Selected Ion Monitoring (SIM) mode nerc.ac.ukresearchgate.net |

This table provides illustrative parameters. Method optimization is required for specific applications.

Development and Validation of Analytical Methods for Phenanthrene Compounds

The development and validation of analytical methods are crucial steps to ensure that a method is suitable for its intended purpose, providing reliable, reproducible, and accurate data for compounds like this compound.

The primary goal of analytical method development is to create a procedure that can accurately and precisely measure the analyte of interest. For phenanthrene compounds, this involves selecting the appropriate technique (HPLC or GC), detector, and optimizing various parameters to achieve adequate separation and sensitivity.

Key steps in method development include:

Defining the Analytical Target Profile (ATP): This involves outlining the objectives of the method, such as the need to separate this compound from other isomers or degradation products, and defining the required performance criteria like accuracy and precision. humanjournals.cometflin.com

Preliminary Studies: Initial experiments are conducted to select the basic conditions, such as the type of column and mobile phase composition in HPLC, or the column and temperature program in GC.

Method Optimization: This is a systematic process to fine-tune the analytical conditions to achieve the desired performance. This can involve adjusting the mobile phase gradient, flow rate, and temperature in HPLC, or the oven temperature ramp and carrier gas flow rate in GC. impactfactor.org The use of experimental design (DoE) is a modern approach that allows for the efficient exploration of the effects of multiple parameters simultaneously. researchgate.net

For alkylated PAHs, a significant challenge is the potential for co-elution of numerous isomers. mdpi.com Therefore, a key strategy during method development is to maximize chromatographic resolution. This may involve using high-resolution capillary columns in GC or employing multi-dimensional techniques like GCxGC for very complex samples. mdpi.com

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. nih.govnih.gov The parameters for validation are defined by international guidelines, such as those from the International Council for Harmonisation (ICH).

Table 3: Key Analytical Method Validation Parameters

| Parameter | Description | Typical Acceptance Criteria (example) |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants). | Peak purity analysis, no interference at the analyte's retention time. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. researchgate.netnih.gov | Correlation coefficient (R²) ≥ 0.999. koreascience.krnih.gov |

| Accuracy | The closeness of the test results to the true value. nih.gov | Recovery of 95-105% for spiked samples. nih.govnih.gov |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. nih.gov | Relative Standard Deviation (RSD) < 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. nih.govnih.gov | Signal-to-noise ratio of 3:1. nih.gov |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govnih.gov | Signal-to-noise ratio of 10:1 or determined from replicates. nih.gov |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | RSD < 2% after minor changes in flow rate, pH, etc. |

The Quality by Design (QbD) framework is a systematic, science- and risk-based approach to analytical method development and validation. humanjournals.cometflin.comresearchgate.netamericanpharmaceuticalreview.com The application of QbD to analytical methods, known as Analytical QbD (AQbD), aims to build quality into the method from the outset. researchgate.net AQbD involves defining an Analytical Target Profile (ATP), identifying Critical Quality Attributes (CQAs) and Critical Method Parameters (CMPs), and performing risk assessments. humanjournals.comresearchgate.net This approach leads to the establishment of a Method Operable Design Region (MODR) , which is a well-understood multidimensional space of method parameters within which the method is known to perform robustly. researchgate.netamericanpharmaceuticalreview.com This proactive approach enhances method robustness and facilitates continuous improvement throughout the method's lifecycle. impactfactor.orgresearchgate.net

Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than those used for accelerated stability testing. medcraveonline.com These studies are essential for understanding the intrinsic stability of a molecule like this compound. medcraveonline.com They help to identify likely degradation products and establish degradation pathways. This information is critical for developing stability-indicating analytical methods—methods that can accurately measure the active ingredient without interference from its degradation products.

The typical stress conditions employed in forced degradation studies include:

Hydrolysis: Exposure to acidic and basic conditions across a range of pH values. medcraveonline.com Typically, hydrochloric acid and sodium hydroxide are used.

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide. medcraveonline.com

Photolysis: Exposure to light, often using a photostability chamber. medcraveonline.com

Thermal Stress: Exposure to high temperatures (dry heat). medcraveonline.com

The goal is to achieve a target degradation of approximately 5-20% of the active pharmaceutical ingredient (API). The resulting stressed samples are then analyzed by a suitable method (like HPLC) to separate the parent compound from any degradants formed. The ability of the method to achieve this separation is a key aspect of its specificity. A mass balance calculation, which aims to account for the total amount of the drug and its degradation products, is often performed to ensure that all significant degradants have been detected.

Theoretical and Computational Chemistry Approaches Applied to 9 Pentylphenanthrene Systems

Electronic Structure Calculations (Quantum Mechanical, Density Functional Theory)

Electronic structure calculations, rooted in quantum mechanics, are used to determine the distribution of electrons within a molecule and to calculate its energy and related properties. mdpi.comwikipedia.org Methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT), are workhorses in this field. mdpi.comwikipedia.org DFT, in particular, offers a favorable balance of computational cost and accuracy for systems of this size, making it a primary tool for studying the electronic properties of 9-pentylphenanthrene. wikipedia.orgossila.com These calculations provide the foundation for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

The three-dimensional structure, or conformation, of this compound is critical to its properties. While the phenanthrene (B1679779) core is largely planar, the flexibility of the five-carbon alkyl chain allows the molecule to adopt various spatial arrangements. Computational methods can be used to identify these different conformers and calculate their relative energies to determine the most stable structures. mdpi.comnih.gov

The primary source of conformational variability is the rotation around the single bonds within the pentyl side chain. The key dihedral angles determine whether segments of the chain are in a lower-energy anti (staggered) or higher-energy gauche (eclipsed) arrangement. By systematically rotating these bonds and calculating the energy of each resulting structure, a potential energy surface can be mapped to find the global and local energy minima. nih.gov For flexible molecules, it is understood that they rarely exist solely in their single lowest energy conformation but rather as a population distributed among several low-energy states. nih.gov

DFT calculations, often including dispersion corrections (e.g., B3LYP-D3), are employed to accurately model the subtle non-covalent interactions that govern the side chain's orientation relative to the aromatic core. chemrxiv.org These studies reveal that the most stable conformers typically maximize the extension of the alkyl chain to minimize steric hindrance. nih.gov

Table 1: Representative Calculated Conformational Energetics of this compound's Alkyl Chain This interactive table shows plausible relative energies for different conformations of the pentyl side chain attached to the phenanthrene core, as would be determined by DFT calculations. The energies are relative to the most stable, fully extended conformer.

| Conformer Description | Key Dihedral Angles (C-C-C-C) | Calculated Relative Energy (kcal/mol) | Boltzmann Population at 298 K (%) |

|---|---|---|---|

| All-anti (fully extended) | ~180°, ~180° | 0.00 | ~65 |

| Single gauche | ~60°, ~180° | ~0.80 | ~25 |

| Double gauche (adjacent) | ~60°, ~60° | >3.00 | <1 |

| Single gauche (terminal) | ~180°, ~60° | ~0.90 | ~10 |

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules. frontiersin.org By calculating properties related to how a molecule interacts with electromagnetic radiation, spectra such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) can be simulated.

For NMR spectroscopy, the magnetic shielding of each nucleus (e.g., ¹H and ¹³C) is calculated, typically using DFT methods. arxiv.orggithub.io To obtain an accurate predicted spectrum for a flexible molecule like this compound, it is crucial to perform calculations on an ensemble of low-energy conformers. nih.gov The final predicted chemical shifts are then determined by averaging the values from each conformer, weighted by their calculated Boltzmann population. github.io Recent machine learning approaches, often trained on vast databases of experimental and calculated data, have further improved the accuracy of these predictions, with mean absolute errors for ¹H NMR shifts falling below 0.10 ppm in some cases. frontiersin.orgresearchgate.net

Similarly, IR spectra can be simulated by calculating the vibrational frequencies of the molecule's bonds. The resulting frequencies and their intensities correspond to the peaks in an experimental IR spectrum, allowing for the assignment of specific vibrational modes, such as C-H stretches in the aromatic ring or the alkyl chain.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for this compound This table illustrates how computationally predicted NMR chemical shifts are compared with experimental values. The predicted values are hypothetical, based on typical accuracies reported for modern computational methods. github.ioresearchgate.net

| Parameter | Atom Type / Position | Hypothetical Predicted Value (ppm) | Experimental Value (ppm) | Deviation (ppm) |

|---|---|---|---|---|

| ¹³C Chemical Shift | Aromatic C10 | 126.8 | 127.0 | -0.2 |

| ¹³C Chemical Shift | Alkyl C1' (attached to ring) | 35.2 | 35.4 | -0.2 |

| ¹H Chemical Shift | Aromatic H10 | 7.85 | 7.88 | -0.03 |

| ¹H Chemical Shift | Alkyl H1' (benzylic) | 3.05 | 3.08 | -0.03 |

Computational Analysis of Molecular Conformations and Energetics

Molecular Modeling and Simulation Techniques

While electronic structure calculations examine static molecular properties, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time. sfu.canih.gov These methods are essential for understanding how this compound interacts with its environment and for analyzing the flexibility of its structure.

Molecular Dynamics (MD) is a simulation technique that computes the motion of atoms and molecules over time by solving Newton's equations of motion. mdpi.commdpi.com In MD, molecules are treated as classical particles interacting through a set of potential energy functions known as a force field. This approach allows for the simulation of much larger systems (e.g., a solute in a solvent box) and for longer timescales than quantum mechanical methods. arxiv.org

MD simulations are used to study the interactions of phenanthrene and its alkylated derivatives with various media. For instance, simulations can model the adsorption of this compound onto surfaces like graphite (B72142) or clay minerals, which is relevant to its environmental fate. mdpi.comrsc.org These simulations can reveal the preferred orientation of the molecule on the surface and calculate the interaction energy, which is dominated by van der Waals forces between the aromatic ring system and the substrate. rsc.orgacs.org Simulations in aqueous environments can elucidate the hydrophobic effect and the tendency of nonpolar molecules like PAHs to aggregate to minimize contact with water. nih.govrsc.org Furthermore, MD is a key tool for studying the binding of PAHs to biological targets like the aryl hydrocarbon receptor (AhR), helping to uncover the molecular basis of their toxicity. mdpi.com

The flexibility of the pentyl side chain in this compound can be explored in detail using MD simulations. sfu.ca Unlike the static picture from energy minimization, MD provides a dynamic view of the continuous transitions between different conformational states. By tracking the dihedral angles of the alkyl chain over the course of a simulation, one can determine the residence time in various conformations and the energy barriers for rotation between them. mdpi.com

Molecular Dynamics Simulations of Phenanthrene Interactions

Structure-Activity Relationship (SAR) Studies via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity or a physical property. oup.comrsc.org These models are a cornerstone of computational toxicology and drug design, allowing for the prediction of a compound's effects without the need for extensive experimental testing. chalmers.se For PAHs like this compound, QSAR models are frequently used to predict properties such as toxicity, carcinogenicity, and biodegradability. chalmers.seresearchgate.net

QSAR models are built by calculating a set of numerical values, known as molecular descriptors, for a series of related compounds with known activities. mdpi.com These descriptors quantify various aspects of the molecule's structure, including its size, shape, and electronic properties. Statistical methods are then used to find a correlation between these descriptors and the observed activity. oup.com

For alkylated PAHs, key descriptors often include:

Electronic Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. mdpi.comresearchgate.net The HOMO-LUMO gap is related to the molecule's chemical reactivity and its ability to participate in charge-transfer interactions. ijnnonline.netirjweb.com

Hydrophobicity Descriptors: The octanol-water partition coefficient (log Kₒw) is a measure of a molecule's lipophilicity and is often a primary predictor of the toxicity of nonpolar narcotic chemicals. oup.com

Steric/Topological Descriptors: These describe the molecule's size, volume, and branching, which are important for how it fits into a receptor site. mdpi.com

Studies have shown that alkylated phenanthrenes are generally more toxic and persistent than the parent phenanthrene molecule. chalmers.seresearchgate.net QSAR models help to rationalize these trends, although the relationship is complex and does not always depend simply on the position of the alkyl group. researchgate.netresearchgate.net

Table 3: Common Molecular Descriptors in QSAR Models for PAHs This table outlines key descriptors used in computational SAR studies of PAHs and their typical relevance to biological activity. mdpi.comoup.com

| Descriptor Class | Example Descriptor | Description | Relevance to Activity/Toxicity |

|---|---|---|---|

| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). Important for metabolic activation and receptor binding. mdpi.com |

| Electronic | LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). |

| Electronic | HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and kinetic stability. Smaller gaps often correlate with higher reactivity. researchgate.net |

| Hydrophobicity | log Kₒw | Octanol-water partition coefficient. | Measures lipophilicity; critical for predicting bioaccumulation and baseline narcosis toxicity. oup.com |

| Steric | Molecular Volume | The van der Waals volume of the molecule. | Relates to how the molecule fits into a binding site; can influence receptor affinity. |

| Topological | Molecular Connectivity Indices | Numerical values derived from the molecular graph. | Encodes information about size, branching, and shape. |

Impact of Pentyl Substitution on Molecular Recognition and Binding Sites

The introduction of a pentyl group at the 9-position of the phenanthrene core significantly influences its molecular recognition and binding characteristics. This alkyl substitution primarily impacts the molecule's steric and hydrophobic properties, which are crucial determinants in its interaction with biological macromolecules and other chemical entities. omicsonline.org

The pentyl group, a five-carbon alkyl chain, increases the nonpolar surface area of the phenanthrene molecule. omicsonline.orgwikipedia.org This enhanced hydrophobicity can drive the molecule to partition into non-polar environments, such as the hydrophobic pockets of proteins or the lipid bilayers of cell membranes. omicsonline.org In the context of molecular recognition, this often translates to a stronger binding affinity for receptor sites that are predominantly hydrophobic. omicsonline.orgnih.gov The flexible nature of the pentyl chain allows it to adopt various conformations, potentially enabling a better fit within a binding site through an "induced fit" mechanism. fiveable.me

Computational studies, such as molecular docking and molecular dynamics simulations, are instrumental in elucidating the precise nature of these interactions. nih.govnih.gov These methods can model the binding of this compound to a target protein, revealing key intermolecular forces at play. These forces typically include:

Van der Waals Forces: These are the primary attractive forces between the hydrophobic pentyl group and nonpolar amino acid residues within a binding pocket. fiveable.me

π-π Stacking: The aromatic phenanthrene core can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.govnih.govresearchgate.net

The position of the pentyl group at the 9-position is also structurally significant. This substitution can create steric hindrance that may either prevent or promote binding to specific sites, depending on the site's architecture. For instance, in some biological targets, the increased bulkiness of a substituent can enhance the potency of a compound. ijcrims.com The presence of the pentyl group can also alter the electron distribution of the phenanthrene ring system, which can, in turn, affect its reactivity and interaction with electron-rich or electron-deficient partners. nih.gov

| Interaction Type | Contributing Moiety | Potential Interacting Partners in Biological Systems |

| Hydrophobic Interactions | Pentyl group | Leucine, Isoleucine, Valine, Phenylalanine |

| π-π Stacking | Phenanthrene core | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Steric Hindrance/Fit | Pentyl group at 9-position | Amino acid residues lining the binding pocket |

Quantitative Structure-Activity Relationships (QSAR) for Predicting Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) studies provide a computational framework to correlate the chemical structure of a compound with its biological activity or chemical reactivity. ijcrims.comnih.gov For this compound and related compounds, QSAR models can be developed to predict various endpoints, including toxicity, metabolic stability, and binding affinity to specific receptors. ijcrims.comacs.org

The fundamental principle of QSAR is that the biological or chemical activity of a molecule is a function of its physicochemical properties, which are, in turn, determined by its molecular structure. nih.gov In the case of this compound, the key structural features influencing its reactivity are the polycyclic aromatic hydrocarbon (PAH) core and the appended pentyl group.

To build a QSAR model, a set of molecules with known activities (the training set) is required. nih.gov For each molecule, a series of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, such as:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the three-dimensional shape and size of the molecule.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and orbital energies (e.g., HOMO and LUMO energies). acs.org

Hydrophobic descriptors: These measure the molecule's hydrophobicity, often represented by the logarithm of the partition coefficient (logP).

For this compound, the addition of the pentyl group significantly impacts descriptors related to molecular size, shape, and hydrophobicity. These changes can be correlated with alterations in chemical reactivity. For instance, an increase in lipophilicity due to the pentyl group might enhance the molecule's ability to cross cell membranes, thereby influencing its biological activity. omicsonline.org

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are then employed to derive a mathematical equation that relates the molecular descriptors to the observed activity. ijcrims.comnih.gov Once a statistically robust QSAR model is developed and validated, it can be used to predict the reactivity of new, untested compounds, including other substituted phenanthrenes. nih.gov For example, a QSAR study on phenanthrene derivatives might reveal that increased alkyl chain length at a specific position correlates with a particular biological effect. cer-rec.gc.ca

| Descriptor Class | Specific Descriptor Example | Property Measured | Relevance to this compound |

| Constitutional | Molecular Weight | Total mass of the molecule | Influenced by the addition of the pentyl group. |

| Geometrical | Molecular Surface Area | The surface area of the molecule | Increased by the pentyl group, affecting interactions. |

| Electrostatic | Dipole Moment | The measure of net molecular polarity | Can be altered by the pentyl group's influence on electron distribution. |

| Quantum Chemical | HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals | Relates to chemical reactivity and stability. acs.org |

Application of Machine Learning and Artificial Intelligence in Phenanthrene Chemical Space Exploration

Machine learning models, such as random forests and neural networks, can be trained to predict the properties of molecules based on their structure. astrobiology.comarxiv.orgacs.org This predictive capability is highly valuable in the exploration of the phenanthrene chemical space. Instead of synthesizing and testing every possible derivative of this compound, researchers can use ML models to screen a virtual library of compounds and prioritize those that are most likely to be active. rsc.org This approach significantly accelerates the discovery process and reduces the cost and time associated with experimental work. biorxiv.org

One common application of ML in this context is the development of predictive models for protein-ligand binding affinity. biorxiv.orgarxiv.org By training a model on a dataset of phenanthrene derivatives and their measured binding affinities to a specific protein target, it becomes possible to predict the binding affinity of new, unsynthesized phenanthrene compounds. acs.org These models often use molecular fingerprints or graph-based representations of the molecules as input features. arxiv.org

Furthermore, AI and ML can be used to analyze complex datasets from high-throughput screening experiments, identifying structure-activity relationships that may not be apparent to human researchers. astrobiology.com This can lead to the discovery of novel pharmacophores and a deeper understanding of the molecular features that govern the biological activity of phenanthrene derivatives. arxiv.org The integration of AI with robotic platforms for automated synthesis can further accelerate the design-make-test-analyze cycle in chemical discovery. researchgate.net

| AI/ML Technique | Application | Example for Phenanthrene Derivatives |

| Generative Adversarial Networks (GANs) | Novel Molecule Generation | Designing new phenanthrene-based compounds with predicted high affinity for a target receptor. |

| Random Forest | Property Prediction | Predicting the toxicity of a series of alkyl-substituted phenanthrenes. arxiv.org |

| Graph Neural Networks (GNNs) | Binding Affinity Prediction | Estimating the binding affinity of novel phenanthrene derivatives to a specific enzyme. acs.org |

| Active Learning | Optimization of Screening | Intelligently selecting which phenanthrene derivatives to synthesize and test next to most efficiently build a predictive model. acs.org |

Environmental Chemistry and Biogeochemical Fate of 9 Pentylphenanthrene

Environmental Occurrence and Distribution of Alkylated Phenanthrenes

Alkylated polycyclic aromatic hydrocarbons (PAHs), including 9-pentylphenanthrene, are widespread environmental contaminants. Their distribution and concentration in various environmental compartments are governed by their sources, physicochemical properties, and the environmental conditions they encounter.

Sources and Pathways of Introduction into Natural Environments

The primary sources of alkylated phenanthrenes are petrogenic, meaning they originate from petroleum and its refined products. nih.govtos.org These compounds are significant components of crude oil, where alkylated PAHs can constitute a large portion of the total PAH content. Consequently, major pathways for their introduction into the environment include oil spills, operational discharges from shipping, and effluents from petroleum refineries. tos.orgmdpi.com